6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one
Overview
Description
“6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one” is a chemical compound with the molecular formula C9H7BrN2O4 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its molecular formula C9H7BrN2O4 . The average mass of the molecule is 287.067 Da and the monoisotopic mass is 285.958923 Da .Scientific Research Applications
1. Heterocyclic Synthesis
6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one plays a critical role in the synthesis of various heterocyclic compounds. For example, α-Bromoacetophenone oxime undergoes halogen substitutions, leading to the formation of compounds like pyrido[3,2-e]oxazine, demonstrating the compound's versatility in creating polyfunctional azoles and azines (Mohareb, Habashi, Hafez, & Sherif, 1987).
2. One-Pot Synthesis Approaches
The compound is also used in one-pot synthesis methods, such as the preparation of pyrido[2,3-b][1,4]oxazin-2-ones. This process involves the annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines, highlighting an efficient approach to synthesizing complex molecules (Cho et al., 2003).
3. Electrophilic Interaction and Cyclization
The compound's utility extends to reactions involving electrophilic interaction and subsequent cyclization. For instance, the interaction of iodine with N-alkyl-1,4-dihydropyridine in the presence of nucleophiles like diethanol amine leads to bicyclic heterocycles, demonstrating its applicability in creating structurally diverse molecules (Kumar, Malik, Kumar, & Prasad, 2011).
4. Regioselective Anodic Fluorination
In the field of organic synthesis, regioselective anodic fluorination of derivatives of this compound has been successfully carried out. This process leads to the formation of α-monofluorinated products, demonstrating the compound's relevance in selective fluorination strategies (Iwayasu, Shaaban, & Fuchigami, 2002).
5. Novel Pharmaceutical Compounds
The compound is also significant in the search for novel pharmaceutical compounds. Its derivatives, like the benzo[1,4]-oxazine ring system, have attracted considerable interest due to their potential in pharmaceutical applications (Gim et al., 2007).
6. Synthesis of Antinociceptive Agents
Continuing from the previous section:
6. Synthesis of Antinociceptive Agents
N-substituted pyrido[3,2-b]oxazinones, derived from this compound, have been synthesized and evaluated for their antinociceptive activity, showcasing their potential in developing new pain relief medications (Savelon et al., 1998).
7. Synthesis of Fluorinated Pyridine Derivatives
The compound plays a role in synthesizing pyrido[3,2-b][1,4]oxazine and pyrido[2,3-b][1,4]benzoxazine systems. These are achieved through annelation reactions involving fluorinated pyridine derivatives, highlighting its use in creating diverse fluorinated heterocycles (Sandford et al., 2014).
8. Palladium-Catalysed Synthesis
The compound is integral in palladium-catalysed synthesis approaches, for example, in the high-yield synthesis of 4H-pyrido[3,2-b][1,4]oxazine. Such methods demonstrate its importance in catalysis-based synthetic processes (Lepifre, Buon, Bouyssou, & Coudert, 2000).
9. Heterocyclic Ring Tautomers
This compound contributes to the study of heterocyclic ring tautomers, as seen in the synthesis of pyrido[2,1-c][1,4]oxazinium and pyrido[2,1-c][1,4]oxazepinium systems (Dewhurst & Jones, 1978).
10. Synthesis of Functionalised Derivatives
The compound is also used in the synthesis of functionalized derivatives, such as ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives. These syntheses involve reactions with various nucleophiles, demonstrating its flexibility in functional group modifications (Arrault et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2/c8-5-2-1-4-7(9-5)10-6(11)3-12-4/h1-2H,3H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVHYNCHZKTTSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619207 | |
Record name | 6-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337463-88-4 | |
Record name | 6-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-2H-pyrido[3,2-B]{1,4]oxaazin-3(4H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.